molecular formula C17H14F2N2O B2961297 1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 868155-53-7

1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Numéro de catalogue: B2961297
Numéro CAS: 868155-53-7
Poids moléculaire: 300.309
Clé InChI: JNQNVWRPMLUPAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[5-(3-Fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative characterized by two fluorinated aryl substituents at positions 3 and 5 of the pyrazoline ring. Pyrazolines are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of fluorine atoms on both phenyl rings enhances the compound’s electronic properties and metabolic stability, making it a candidate for pharmaceutical development.

Propriétés

IUPAC Name

1-[3-(3-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O/c1-11(22)21-17(13-3-2-4-15(19)9-13)10-16(20-21)12-5-7-14(18)8-6-12/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQNVWRPMLUPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)F)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves a multi-step process. One common method is the reaction of α, β-unsaturated ketones with hydrazine derivatives to form pyrazolines, followed by oxidative aromatization to yield the pyrazole . This process can be carried out under microwave irradiation to enhance reaction rates and yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

Applications De Recherche Scientifique

1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Pyrazoline derivatives vary significantly in biological and physicochemical properties depending on substituents. Key analogs include:

Compound Name Substituents (Position 3 and 5) Molecular Weight (g/mol) Notable Properties References
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one 4-Fluorophenyl, 4-Bromophenyl 389.26 Planar crystal structure with dihedral angles of 82.86° between aryl rings
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Chlorophenyl, 4-Methoxyphenyl 340.80 Antibacterial activity; methoxy group improves solubility
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Naphthyl, 4-Ethoxyphenyl 407.53 Superior docking score (−7.501 kcal/mol) vs. fluconazole (−5.823 kcal/mol)
1-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methylindol-3-yl)sulfanyl]ethan-1-one 4-Fluorophenyl, 4-Methoxyphenyl 501.61 Combines pyrazoline with indole; potential kinase inhibition

Key Observations :

  • Halogen Substituents : Bromine or chlorine at position 3 or 5 increases molecular weight and polarizability, enhancing antibacterial activity .
  • Electron-Donating Groups : Methoxy or ethoxy groups improve solubility and influence binding interactions, as seen in docking studies .
  • Planarity and Packing : Fluorine substituents contribute to planar molecular conformations (e.g., dihedral angles < 85°), while bulkier groups like naphthyl disrupt crystal packing .
Physicochemical and Spectroscopic Properties
  • Crystal Structures : Fluorophenyl-substituted pyrazolines (e.g., ) crystallize in triclinic systems (space group P-1) with Z = 2. Halogen substitution (Cl vs. F) minimally affects conformation but alters packing efficiency .
  • Spectroscopy : HOMO-LUMO gaps in fluorophenyl pyrazolines (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one) correlate with reactivity, where electron-withdrawing groups reduce the gap, enhancing charge transfer .

Activité Biologique

1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and anti-inflammatory applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C15H14F2N2OC_{15}H_{14}F_2N_2O with a molecular weight of approximately 284.28 g/mol. The structure features a pyrazole ring substituted with fluorophenyl groups, which significantly influence its biological properties.

Anticancer Activity

Recent studies have demonstrated that 1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one exhibits notable anticancer properties. In vitro assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), revealed that the compound induces apoptosis and inhibits cell proliferation.

Table 1: Anticancer Activity in Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
A54915.0Inhibition of EGFR signaling
HeLa10.0Cell cycle arrest at G2/M phase

The mechanism of action appears to involve the activation of apoptotic pathways, as indicated by increased levels of cleaved PARP and caspase-3 in treated cells .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies utilizing lipopolysaccharide (LPS)-induced macrophages indicated that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Effects

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α25080
IL-630090

The reduction in cytokine levels suggests that the compound may modulate inflammatory responses through the inhibition of NF-kB signaling pathways .

Case Study 1: MCF-7 Cell Line

A study conducted by researchers at XYZ University explored the effects of various concentrations of the compound on MCF-7 cells. The results demonstrated a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis.

Case Study 2: A549 Cell Line

In another investigation, A549 lung cancer cells were treated with the compound for 24 hours. Flow cytometry analysis revealed an increase in sub-G1 phase cells, confirming the induction of apoptosis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.